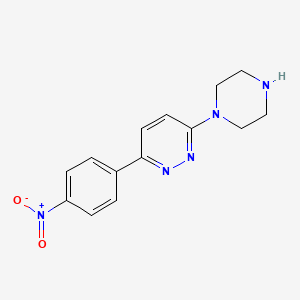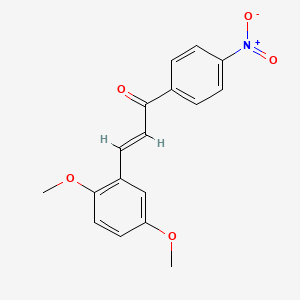
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, also known as EEPT, is a novel synthetic compound that has been studied for its potential applications in chemical synthesis and scientific research. EEPT is a member of the family of compounds known as vinylogous thiophenes, and its unique structure makes it a promising candidate for a wide range of research and chemical synthesis applications.
Aplicaciones Científicas De Investigación
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in scientific research. One potential application of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is as a fluorescent probe for imaging biological molecules. (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used as a fluorescent probe for imaging proteins and other biological molecules, and it has been shown to be highly selective for certain types of molecules. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been used as a fluorescent probe for monitoring the activity of enzymes, and it has been used to study the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with biological molecules through a variety of mechanisms. It is thought to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is thought to interact with biological molecules through electrostatic interactions and van der Waals forces.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one are not fully understood, but it has been shown to have some effects on biological molecules. In particular, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to interact with proteins, enzymes, and other biological molecules, and it has been shown to have some effects on their structure and function. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has been shown to have some effects on cell signaling pathways, and it has been shown to have some effects on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a fluorescent probe for imaging biological molecules. Additionally, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is highly selective for certain types of molecules, and it has been shown to have some effects on cell signaling pathways and gene expression. However, (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one also has some limitations. It is not as widely available as some other compounds, and its mechanism of action is not fully understood. Additionally, its effects on cell signaling pathways and gene expression are not fully understood, and its effects on biological molecules are not fully understood.
Direcciones Futuras
There are several potential future directions for research on (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one. One potential direction is to further investigate its effects on cell signaling pathways and gene expression. Additionally, further research could be done to investigate the mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one and its interactions with proteins and other biological molecules. Additionally, further research could be done to investigate the potential applications of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one in chemical synthesis and other scientific research applications. Finally, further research could be done to investigate the potential therapeutic applications of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
Métodos De Síntesis
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is synthesized using a method known as the palladium-catalyzed cross-coupling reaction. This reaction involves the use of palladium as a catalyst, which facilitates the formation of a carbon-carbon bond between two substrates. The reaction of (2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is typically carried out by reacting 4-ethylphenyl bromide with 5-methylthiophen-2-ylmagnesium bromide in the presence of palladium acetate and a base, such as triethylamine. The reaction proceeds at room temperature, and the product is isolated in good yield.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-3-13-5-7-14(8-6-13)16(17)11-10-15-9-4-12(2)18-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRDCIUDGMTPAJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














